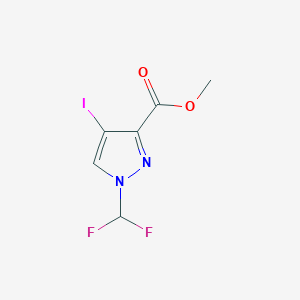

methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a difluoromethyl group, an iodine atom, and a carboxylate ester group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

The synthesis of methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF2H or other difluorocarbene reagents.

Esterification: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Análisis De Reacciones Químicas

Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds, amines, and thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the difluoromethyl group can be oxidized to a difluoromethyl alcohol or reduced to a difluoromethyl anion.

Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.

Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Antifungal Activity

Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate serves as a precursor for synthesizing various antifungal agents. Notably, compounds derived from this pyrazole derivative have been shown to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain, making them effective against a range of fungal pathogens.

Case Study: Fungicides

Several fungicides developed from this compound include:

- Isopyrazam (2010)

- Bixafen (2011)

- Fluxapyroxad (2011)

These compounds exhibit significant efficacy against major crop diseases caused by fungi such as Zymoseptoria tritici and Alternaria species .

Synthesis of Other Bioactive Molecules

The compound is also utilized in synthesizing other bioactive molecules, including herbicides and insecticides. Its ability to form stable intermediates allows for the development of complex organic structures that are crucial in agrochemical formulations.

Crop Protection

The derivatives of this compound are extensively used in crop protection due to their effectiveness against various phytopathogens. The market demand for these agrochemicals has been steadily increasing due to their targeted action and reduced environmental impact compared to traditional pesticides.

Market Insights

As reported, fungicides derived from this compound have been heavily used in agricultural practices:

- Fluxapyroxad : Approximately 400,000 pounds used in 2018.

- Benzovindiflupyr : About 200,000 pounds utilized during the same period .

Table 1: Comparison of Fungicides Derived from this compound

| Fungicide Name | Year Introduced | Target Pathogen | Application Rate (lbs) |

|---|---|---|---|

| Isopyrazam | 2010 | Zymoseptoria tritici | N/A |

| Bixafen | 2011 | Alternaria species | N/A |

| Fluxapyroxad | 2011 | Various fungal pathogens | 400,000 |

| Benzovindiflupyr | 2012 | Various fungal pathogens | 200,000 |

Mecanismo De Acción

The mechanism of action of methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate binding to specific targets through halogen bonding.

Comparación Con Compuestos Similares

Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

Methyl 1-(trifluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.

Methyl 1-(difluoromethyl)-4-bromo-1H-pyrazole-3-carboxylate: The presence of a bromine atom instead of iodine can influence the compound’s reactivity in substitution and cross-coupling reactions.

Methyl 1-(difluoromethyl)-4-chloro-1H-pyrazole-3-carboxylate: The chlorine atom can also affect the compound’s chemical properties and reactivity compared to the iodine-containing analogue.

Actividad Biológica

Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in agriculture and medicine.

The compound's chemical formula is C5H5F2IN2O2, with a molecular weight of 258.01 g/mol. The synthesis of this compound involves several steps, starting from 1,3-dimethylpyrazole. The process includes halogenation, bromination, and subsequent reactions to introduce the difluoromethyl group and carboxylate functionality .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Halogenation | Halogenating reagent | Formation of 4-halo-1,3-dimethyl-1H-pyrazole |

| 2 | Bromination | Azobisisobutyronitrile | Synthesis of 4-halo-1-methyl-1H-pyrazole-3-formaldehyde |

| 3 | Fluorination | Fluorination reagent | Introduction of difluoromethyl group |

| 4 | Esterification | Ethyl chloroformate | Formation of this compound |

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been shown to inhibit succinate dehydrogenase, which is crucial for the metabolism of various fungi. This mechanism positions it as a potential candidate for agricultural fungicides, particularly against phytopathogenic fungi affecting crops such as cotton and corn .

Case Study: Antifungal Efficacy

In a study evaluating various pyrazole derivatives, this compound demonstrated effective inhibition against several fungal strains with IC50 values comparable to existing fungicides .

Anticancer Activity

Pyrazoles are gaining attention in cancer research due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that derivatives similar to this compound may enhance the efficacy of traditional chemotherapeutics like doxorubicin in breast cancer cell lines .

Synergistic Effects:

A combination treatment involving this compound and doxorubicin showed improved cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells, indicating a potential role in developing more effective cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Difluoromethyl Group | Enhances lipophilicity and bioactivity |

| Iodine Substituent | Increases electrophilicity, aiding interactions with biological targets |

| Carboxylate Functionality | Facilitates solubility and bioavailability |

Propiedades

IUPAC Name |

methyl 1-(difluoromethyl)-4-iodopyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2O2/c1-13-5(12)4-3(9)2-11(10-4)6(7)8/h2,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJACOSBOATUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1I)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.